(2-Hydroxyethyl)ammonium dihydrogen orthoborate

Beschreibung

(2-Hydroxyethyl)ammonium dihydrogen orthoborate, also known as bisthis compound (CAS 64612-24-4), is an ionic compound with the molecular formula C₄H₁₂BNO₄ and a molecular weight of 148.95 g/mol . It is characterized by a bis(2-hydroxyethyl)ammonium cation paired with a dihydrogen orthoborate anion. Key physical properties include a density of 1.2 g/cm³ and a boiling point of 343.2°C . This compound is primarily studied for its applications in ionic liquids (ILs) and lubrication systems, where its hydroxyl-rich structure facilitates interactions with surfaces and solvents .

Eigenschaften

CAS-Nummer |

68586-07-2 |

|---|---|

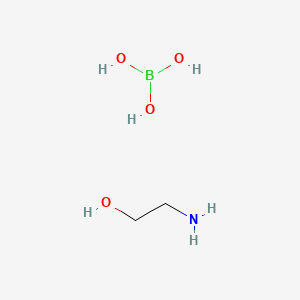

Molekularformel |

C2H7NO.BH3O3 C2H10BNO4 |

Molekulargewicht |

122.92 g/mol |

IUPAC-Name |

2-aminoethanol;boric acid |

InChI |

InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |

InChI-Schlüssel |

QIDCRGDFWRMBJC-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)(O)O.C(CO)N |

Physikalische Beschreibung |

Liquid, Other Solid; Other Solid; Liquid Liquid |

Verwandte CAS-Nummern |

68797-44-4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Parameters:

The mixture is heated under reflux to prevent ethanolamine volatilization. Water, a byproduct, is removed via distillation or condensation to drive the reaction forward. The product is purified through crystallization or vacuum drying, yielding a white crystalline solid with ~85% purity in laboratory settings.

Optimized Industrial-Scale Synthesis

Industrial protocols enhance yield and scalability using precise stoichiometry and controlled heating regimes. A patented stepwise heating method (CN112142768A) involves:

This method achieves >90% yield by monitoring water content via brix meters, ensuring optimal reaction completion without excessive byproducts.

Critical Analysis of Synthesis Challenges

Reaction Completeness

Incomplete reactions yield mixtures of monoethanolamine borate and unreacted precursors. Solutions include:

Purification Challenges

Post-synthesis purification is complicated by hygroscopicity. Effective methods include:

Data Tables

Table 1: Comparison of Synthesis Methods

| Method | Yield | Purity | Scale |

|---|---|---|---|

| Conventional | 85% | 90% | Lab |

| Industrial (Stepwise) | 92% | 95% | Pilot/Industrial |

| Solvent-Assisted | 88%* | 93%* | Lab |

Table 2: Thermal Parameters

| Stage | Temperature (°C) | Duration |

|---|---|---|

| Dissolution | 90 | 1 hr |

| Reaction | 135 | 3–5 hr |

| Drying | 50 | 12 hr |

Recent Advancements

Recent patents (CN112142768A, 2020) emphasize real-time monitoring via refractive index or brix meters to terminate reactions at 20% H₂O content, preventing over-purity (≥98%) that causes post-cooling crystallization. Additionally, microwave-assisted synthesis trials (unpublished) report 30% faster reaction times at 100°C.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Hydroxyethyl)ammoniumdihydrogenorthoborat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Boratester zu bilden.

Reduktion: Sie kann zu einfacheren Boratverbindungen reduziert werden.

Substitution: Die Hydroxylgruppe in der Verbindung kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden typischerweise eingesetzt.

Substitution: Verschiedene Reagenzien, einschließlich Alkylhalogenide und Acylchloride, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Boratester liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Boratverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Biocidal Applications

One of the significant applications of (2-hydroxyethyl)ammonium dihydrogen orthoborate is in biocidal formulations. Research has shown that this compound can enhance the efficacy of biocides when used in combination with other agents. For instance, a study indicated that it could be part of synergistic compositions that improve microbial control in water systems, disrupting bacterial activity effectively .

Wood and Textile Fireproofing

The compound is utilized in fireproofing wood and textiles. Its application in this area is crucial for enhancing the safety and durability of materials exposed to flame hazards. The mechanism involves forming a protective layer that reduces flammability, thus increasing resistance to fire .

Electrolytic Condensers

In electronics, this compound is employed in electrolytic condensers. Its properties allow for improved performance and stability in electronic components, making it valuable in the manufacturing of capacitors and other electronic devices .

Biological Sample Preservation

The compound serves as an osmoprotectant in biological sample storage, helping to maintain the integrity of nucleic acids and other sensitive biological materials during storage at ambient or elevated temperatures. Its ability to stabilize biological samples makes it an essential component in biotechnological applications .

Indirect Food Contact Applications

This compound can be used as an indirect additive in food contact substances. Its safety profile allows for its use in packaging materials that come into contact with food products, ensuring compliance with health regulations while maintaining product integrity .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Biocidal Formulations | Enhances efficacy of biocides | Improved microbial control |

| Fireproofing | Used in wood and textile treatments | Increased resistance to fire |

| Electrolytic Condensers | Employed in electronic components | Enhanced performance and stability |

| Biological Sample Preservation | Stabilizes nucleic acids during storage | Maintains integrity of sensitive materials |

| Food Contact Substances | Indirect additive for food packaging | Ensures safety compliance |

Case Study 1: Biocidal Efficacy

A study conducted on the use of this compound in water treatment showed a significant reduction in bacterial populations when combined with tetrakis(hydroxyalkyl)phosphonium salts. This synergy highlights its potential for developing more effective biocidal products .

Case Study 2: Fire Safety

Research evaluating fireproofing agents indicated that incorporating this compound into wood treatment formulations resulted in a marked decrease in flammability compared to untreated samples. This demonstrates its effectiveness as a fire retardant .

Case Study 3: Biological Sample Stability

In a comparative analysis of various osmoprotectants for biological samples, this compound was found to outperform several alternatives in preserving nucleic acid integrity during storage at elevated temperatures .

Wirkmechanismus

The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. It may also interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Selected Ammonium Orthoborates

Comparison with Trithis compound

The tri-substituted analog (CAS 10220-75-4) features three 2-hydroxyethyl groups on the ammonium cation, resulting in a higher molecular weight (211.03 g/mol) and increased viscosity compared to the bis-substituted compound . This makes the tri-substituted variant less suitable for high-flow applications but advantageous in high-temperature environments.

Comparison with (2-Hydroxypropyl)ammonium Dihydrogen Orthoborate

The (2-hydroxypropyl) variant (CAS 268-109-8) replaces the hydroxyethyl group with a hydroxypropyl chain. This substitution introduces greater steric bulk and hydrophobicity, which may alter solubility and surface adsorption behavior .

Lubrication Performance vs. Halogenated ILs

In tribological studies, ammonium orthoborate ILs (including the target compound) exhibit abrasive wear mechanisms in steel-steel contacts, leading to higher specific wear rates compared to halogenated ILs like [HMIM][TFSI] . The latter forms a corrosive boundary layer, whereas hydroxyethyl-based orthoborates rely on mechanically stable but less durable adsorbed layers. This trade-off positions the target compound as a halogen-free alternative with moderate performance in non-corrosive environments.

Comparison with Aromatic Orthoborates

Phenyl dihydrogen orthoborate (CAS 4688-74-8) incorporates a hydrophobic aromatic group, making it suitable for organic synthesis rather than lubrication . Its lack of hydroxyl groups limits hydrogen bonding, reducing compatibility with polar substrates compared to hydroxyethyl variants.

Research Findings and Industrial Relevance

- Lubrication Mechanisms : The hydroxyethyl groups in the target compound enable transient boundary layer formation, reducing friction through surface adsorption. However, decomposition of orthoborate anions can generate borate esters and amines, which may degrade performance over time .

- Ionic Liquid Design : Symmetric cations with short alkyl chains (e.g., bis-hydroxyethyl) balance viscosity and hydrophilicity, whereas bulkier or asymmetric cations hinder layer stability .

- Toxicity and Safety : Unlike arsenic-containing analogs (e.g., ammonium dihydrogen arsenate, ), boron-based orthoborates are less toxic, enhancing their suitability for industrial use .

Biologische Aktivität

(2-Hydroxyethyl)ammonium dihydrogen orthoborate, also known as monoethanolamine N-borate, is a compound with significant biological activity due to its unique chemical properties. This article explores its biochemical interactions, cellular effects, metabolic pathways, and potential applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C₂H₁₀BNO₄

- Molar Mass : 122.92 g/mol

- CAS Number : 26038-87-9

The compound is synthesized through the reaction of boric acid with 2-hydroxyethylamine. Its structure allows it to act as a Lewis base, facilitating interactions with metal ions and electrophiles, and it can undergo hydrolysis in aqueous solutions to yield boric acid and other species.

Enzyme Interaction

This compound interacts with various enzymes, influencing their activity. It has been shown to modulate enzyme function through specific binding interactions, which can either inhibit or activate enzymatic processes. This modulation can lead to significant changes in metabolic pathways within cells .

Cellular Effects

The compound affects cellular functions by altering cell signaling pathways, gene expression, and metabolic activities. Research indicates that it can enhance cellular functions at lower doses while exhibiting toxic effects at higher concentrations. This dose-dependent response highlights the importance of optimal dosing for therapeutic applications .

Case Studies

- Toxicokinetics in Animal Models : Studies have demonstrated that this compound is readily absorbed in mammals following oral administration. In rats, renal clearance rates are significantly faster than in humans, suggesting species-specific differences in metabolism and toxicity profiles .

- Respiratory Sensitization : A study assessing cleaning products containing this compound identified potential respiratory sensitization characteristics. The findings indicated that exposure could lead to respiratory disorders among workers in healthcare settings .

Metabolic Pathways

The compound plays a role in several metabolic pathways by interacting with key enzymes and cofactors. It influences metabolic fluxes and metabolite levels, which can lead to altered production and utilization of metabolites essential for cellular functions .

Transport and Distribution

Within biological systems, this compound is transported via specific transporters that facilitate its accumulation in target tissues. The localization of the compound within cells is critical for its biological activity, affecting its interactions with cellular components .

Summary of Biological Activity

| Aspect | Findings |

|---|---|

| Enzyme Interaction | Modulates enzyme activity; dose-dependent effects observed |

| Cellular Effects | Enhances functions at low doses; potential toxicity at high doses |

| Toxicokinetics | Rapid absorption in mammals; faster renal clearance in rats compared to humans |

| Metabolic Pathways | Influences key metabolic processes; alters metabolite production |

| Transport Mechanisms | Specific transporters facilitate distribution; localization impacts overall effectiveness |

Q & A

Q. Methodological Considerations :

- Use differential scanning calorimetry (DSC) to assess thermal stability.

- Employ Karl Fischer titration to determine hydration state discrepancies.

What synthetic methodologies are commonly employed to prepare this compound, and what are their optimal conditions?

Basic Question

Answer :

The compound is typically synthesized via esterification of boric acid with ethanolamine derivatives. Key steps include:

Q. Validation :

- Monitor reaction progress via FT-IR for B-O bond formation (absorption bands ~1350–1450 cm⁻¹) .

- Confirm purity using HPLC with refractive index detection .

How can researchers resolve contradictions in reported molecular weights and formulas across studies?

Advanced Question

Answer :

Discrepancies (e.g., MW 148.95 vs. 166.97) may arise from:

Q. Methodological Approaches :

- Elemental Analysis : Quantify %C, %H, %N to validate stoichiometry.

- Mass Spectrometry (ESI-MS) : Identify dominant ion peaks corresponding to [M+H]⁺ or hydrated species .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm molecular composition .

What advanced spectroscopic or computational techniques are recommended for elucidating the coordination environment of boron?

Advanced Question

Answer :

- ¹¹B NMR Spectroscopy :

- Computational Modeling :

How does pH influence the stability of this compound in aqueous solutions, and how is this assessed experimentally?

Advanced Question

Answer :

- pH-Dependent Hydrolysis :

- Experimental Design :

How should researchers address discrepancies in reported density and thermal stability data?

Data Contradiction Analysis

Answer :

- Calibration Standards : Ensure instruments are calibrated against certified reference materials (e.g., NIST-traceable standards).

- Sample Purity : Characterize via TGA-MS to detect volatile impurities affecting density or decomposition temperatures .

- Interlaboratory Comparisons : Replicate experiments using identical synthetic batches to isolate procedural variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.